![molecular formula C23H13F3N4O2 B2572355 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione CAS No. 385387-33-7](/img/structure/B2572355.png)

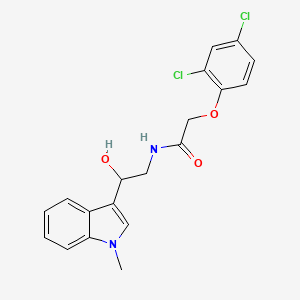

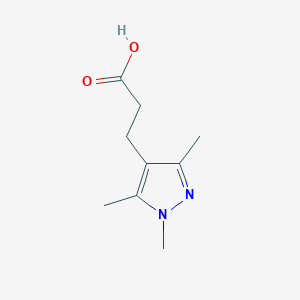

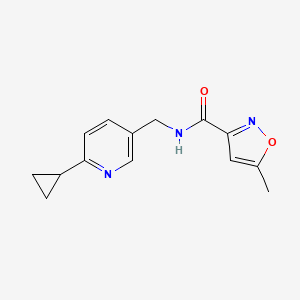

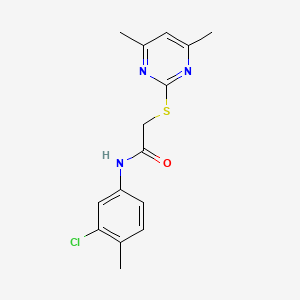

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of a series of novel 1,2,3-triazole and chiral Schiff base hybrids . These hybrids have been synthesized and evaluated for their anticancer activity against two cancer cell lines: PC3 (prostate) and A375 (skin), and MRC-5 (healthy) cell lines . The compounds exhibited significant cytotoxicity against the tested cancer cell lines .

Synthesis Analysis

The compound was synthesized by Schiff base condensation reaction from pre-prepared parent component of the hybrids (1,2,3-triazole 1) and series of primary chiral amines . Their chemical structure was confirmed using NMR and FTIR spectroscopies, and CHN elemental analysis .Molecular Structure Analysis

The molecular structure of the compound was confirmed using NMR and FTIR spectroscopies .Chemical Reactions Analysis

The compound was synthesized by Schiff base condensation reaction . It exhibited high binding affinity for Androgen receptor modulators (PDB ID: 5t8e) and Human MIA (PDB ID: 1i1j) inhibitors compared to the reference anticancer drug (cisplatin) .Mechanism of Action

The compound exhibited significant cytotoxicity against the tested cancer cell lines . It showed very good activity for the inhibition of the cancer cell lines and low toxicity for the healthy cell lines . All the compounds exhibited high binding affinity for Androgen receptor modulators (PDB ID: 5t8e) and Human MIA (PDB ID: 1i1j) inhibitors compared to the reference anticancer drug (cisplatin) .

Future Directions

The current available drugs that have been employed for cancer treatment are not effective due to lack of efficacy and poor selectivity, which could lead to adverse side effects . In addition, the emergence of drug resistance has hampered the effectiveness of these drugs in the clinic . Thus, there is an urgent need to develop effective, safe, and selective anticancer agents with enhanced properties that could overcome current limitations in chemotherapy treatment . A combination of two or more pharmacophores or synthesis of hybrid molecules constituting two or more bioactive entities could be a viable solution to fight drug resistance in cancer cells .

properties

IUPAC Name |

2-(benzotriazol-1-yl)-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F3N4O2/c24-23(25,26)13-6-5-7-14(12-13)27-19-20(30-18-11-4-3-10-17(18)28-29-30)22(32)16-9-2-1-8-15(16)21(19)31/h1-12,27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXADAEFMDHKHSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC(=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N',6-N'-bis[(2,4,6-trimethylphenyl)sulfonyl]hexanedihydrazide](/img/structure/B2572280.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone](/img/structure/B2572282.png)

![Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572283.png)

![2-(thiophen-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2572292.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2572294.png)

![3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2572295.png)